![molecular formula C31H52O4S2 B14301166 12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid CAS No. 113297-35-1](/img/structure/B14301166.png)
12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is a complex organic compound characterized by the presence of a phenylmethylene group and a disulfide linkage within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid typically involves the reaction of dodecanoic acid derivatives with phenylmethylene disulfide under controlled conditions. One common method includes the use of phosphorus tribromide and bromine for the bromination of dodecanoic acid, followed by the reaction with phenylmethylene disulfide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, purification, and final reaction with phenylmethylene disulfide under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylmethylene group.
Wissenschaftliche Forschungsanwendungen
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid involves its interaction with molecular targets through its disulfide linkage and phenylmethylene group. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The phenylmethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid: A simpler fatty acid with similar chain length but lacking the disulfide and phenylmethylene groups.
12-Phenylsulfanyldodecanoic acid: Contains a phenylsulfanyl group instead of the phenylmethylene disulfide linkage.
Uniqueness
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is unique due to its combination of a long aliphatic chain, a phenylmethylene group, and a disulfide linkage. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler analogs.
Eigenschaften
CAS-Nummer |
113297-35-1 |
|---|---|
Molekularformel |
C31H52O4S2 |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
12-[11-carboxyundecylsulfanyl(phenyl)methyl]sulfanyldodecanoic acid |
InChI |
InChI=1S/C31H52O4S2/c32-29(33)24-18-11-7-3-1-5-9-13-20-26-36-31(28-22-16-15-17-23-28)37-27-21-14-10-6-2-4-8-12-19-25-30(34)35/h15-17,22-23,31H,1-14,18-21,24-27H2,(H,32,33)(H,34,35) |
InChI-Schlüssel |
WDCWMRWNBADBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(SCCCCCCCCCCCC(=O)O)SCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


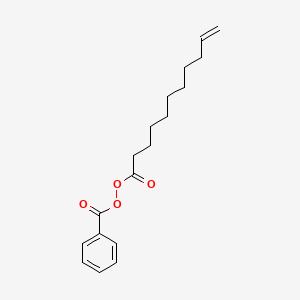
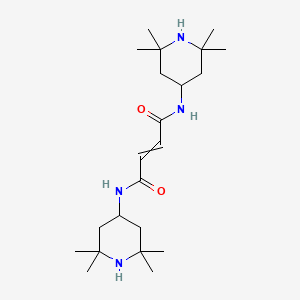
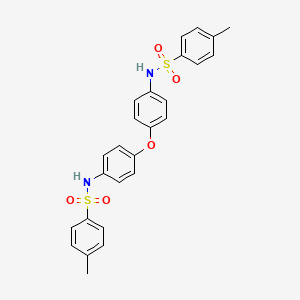
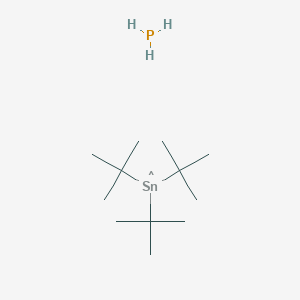
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
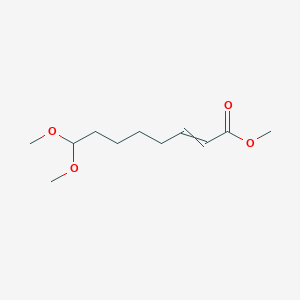
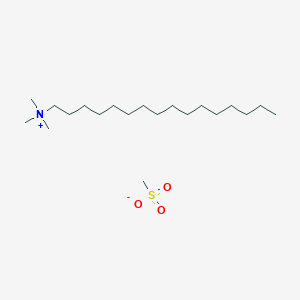
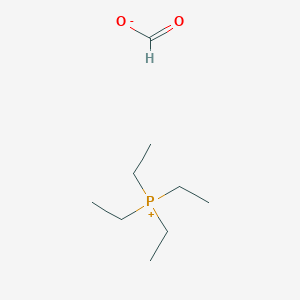

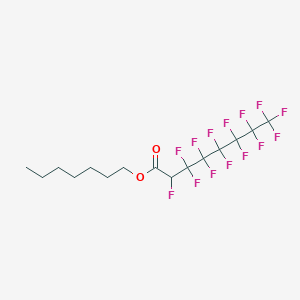
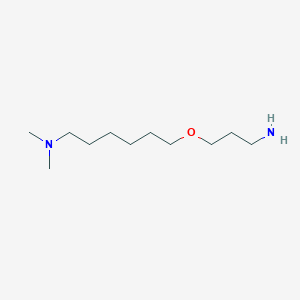
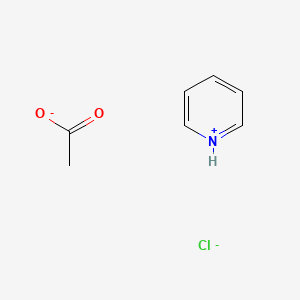
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
